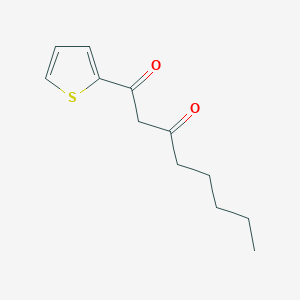
1-(Thiophen-2-yl)octane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-2-yl)octane-1,3-dione is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the thiophene ring in this compound imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)octane-1,3-dione typically involves the condensation of thiophene derivatives with octane-1,3-dione under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources to form thiophene rings . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)octane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Thiophen-2-yl)octane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)octane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to inhibit certain enzymes and modulate cellular pathways, leading to their biological effects. The compound may act as an inhibitor of enzymes involved in cellular respiration or as a modulator of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)butane-1,3-dione: A shorter-chain analog with similar chemical properties.
Thenoyltrifluoroacetone: A fluorinated derivative with enhanced stability and unique reactivity.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: Another fluorinated analog with distinct electronic properties .
Uniqueness
1-(Thiophen-2-yl)octane-1,3-dione stands out due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-thiophen-2-yloctane-1,3-dione |
InChI |
InChI=1S/C12H16O2S/c1-2-3-4-6-10(13)9-11(14)12-7-5-8-15-12/h5,7-8H,2-4,6,9H2,1H3 |
InChI Key |
VGBCWXOZNPPLDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


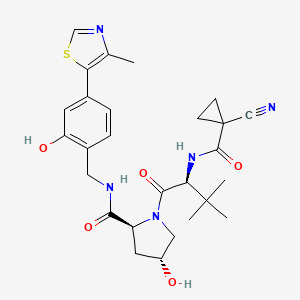
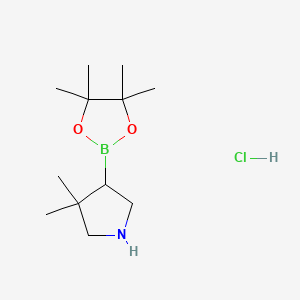

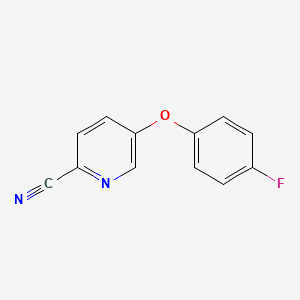

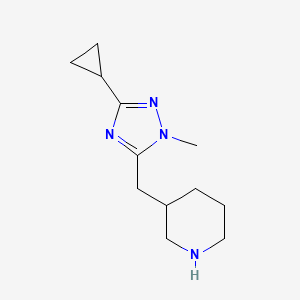
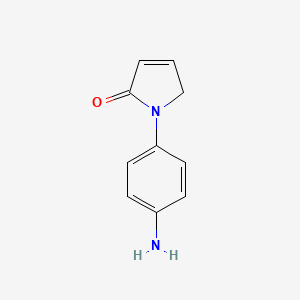
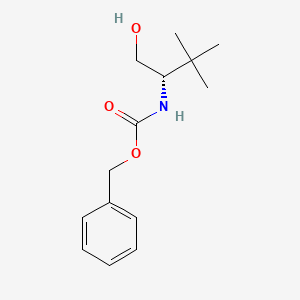
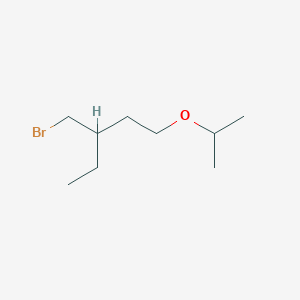
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione](/img/structure/B13494787.png)
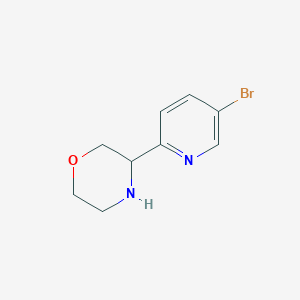
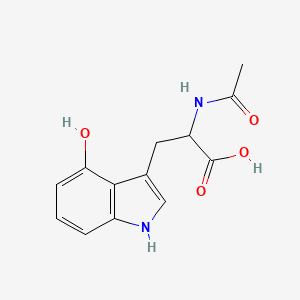
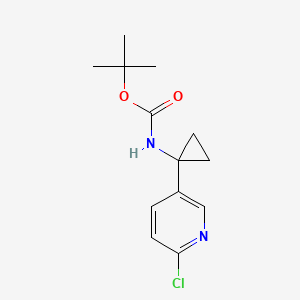
![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13494818.png)
